Cyperolone
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Overview
Description
Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Chemical Analysis :
- A total synthesis of (+)-cyperolone was described, achieved via a 15-step sequence starting from (R)-(-)-carvone, featuring a platinum-catalyzed cycloisomerization (Klahn et al., 2012).
Phytochemical Composition and Biological Activity :
- Cyperus spp., including Cyperus rotundus, are known for a plethora of bioactive compounds like α-cyperone, contributing to antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, and other biofunctionalities (Taheri et al., 2021).
Antioxidant, DNA Protective, and Antibacterial Activities :
- The essential oil of Cyperus rotundus, with α-cyperone as a major component, exhibited excellent antioxidant activity, DNA damage protection, cytotoxic effects, and antibacterial activity against several foodborne pathogens (Hu et al., 2017).
Anti-Inflammatory Effects :
- α-Cyperone, isolated from Cyperus rotundus, demonstrated anti-inflammatory activity by suppressing LPS-induced COX-2 expression and PGE2 production, mainly through the negative regulation of the NFκB pathway (Jung et al., 2013).
Neuroprotective Role and Antidepressant-Like Effects :
- α-Cyperone from Cyperus rotundus was found to confer antidepressant-like effects in mice, possibly through neuroplasticity enhancement via the SIRT3/ROS mediated deactivation of the NLRP3 inflammasome (Xia et al., 2020).
Phytochemistry and Pharmacology :
- Comprehensive studies on Cyperus rotundus highlighted its pharmacological activities as an antiandrogenic, antibacterial, anticancerous, anticonvulsant, antidiabetic, antidiarrheal, antigenotoxic, anti-inflammatory, antilipidemic, antimalarial, antimutagenic, antiobesity, antioxidant, anti-uropathogenic, hepatoprotective, cardioprotective, neuroprotective, and nootropic agent (Pirzada et al., 2015).
Ethnomedicine and Systematic Review :
- A systematic review of Cyperi Rhizoma, including Cyperus rotundus, highlighted its long history in clinical medication, with a focus on its effects in soothing the liver, relieving depression, regulating qi, and pain relief, among other uses (Wang et al., 2022).
Properties
CAS No. |
13741-46-3 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1 |
InChI Key |
YALFFHSIVPCNLF-QPSCCSFWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C |
SMILES |
CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
Canonical SMILES |
CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
melting_point |
41-42°C |
physical_description |
Solid |
Synonyms |
cyperolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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